molecular formula C10H15NO2 B1588123 (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol CAS No. 51594-34-4

(1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol

Cat. No.: B1588123
CAS No.: 51594-34-4
M. Wt: 181.23 g/mol
InChI Key: SNTCCWUWWYWRLN-UWVGGRQHSA-N
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Description

(1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which contributes to its specific biological and chemical properties.

Scientific Research Applications

(1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol typically involves asymmetric synthesis techniques. One common method is the catalytic asymmetric synthesis of α-chiral primary amines, which can be achieved through the transformation of pre-prepared or in situ formed NH imines . This method is highly efficient and provides a straightforward approach to obtaining enantiopure primary amines.

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic processes that ensure high yield and purity. These methods are designed to be cost-effective and scalable, making them suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxo derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound, often employing reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemistry, which imparts unique biological and chemical properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1S,2S)-2-amino-3-methoxy-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-13-7-9(11)10(12)8-5-3-2-4-6-8/h2-6,9-10,12H,7,11H2,1H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTCCWUWWYWRLN-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(C1=CC=CC=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]([C@H](C1=CC=CC=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415938
Record name (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51594-34-4
Record name (αS)-α-[(1S)-1-Amino-2-methoxyethyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51594-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol in polymer chemistry?

A1: this compound serves as a crucial building block for synthesizing optically active poly(urea-urethane)s. [] These polymers exhibit intriguing properties, such as chirality, which can be tailored by adjusting the diisocyanate used during synthesis. For instance, polymers derived from aromatic diisocyanates demonstrate ordered conformations in films, unlike those from aliphatic diisocyanates. [] This control over polymer structure through this compound opens avenues for designing materials with specific functionalities, such as chiral stationary phases for separating enantiomers in high-performance liquid chromatography (HPLC). []

Q2: How does the structure of this compound influence its behavior as a chiral auxiliary in asymmetric synthesis?

A2: While the provided research papers focus on polymer applications, this compound has been explored as a chiral auxiliary in other studies. Its effectiveness stems from its chiral centers and the presence of both amino and hydroxyl groups. These features enable the formation of well-defined, rigid complexes with substrates, leading to high enantioselectivity in reactions like asymmetric reduction of aromatic ketones and asymmetric hydroboration of 2-phenyl-1-alkenes. []

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